![molecular formula C21H35N5O2 B2525766 8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione CAS No. 851942-03-5](/img/no-structure.png)
8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione, commonly known as DMHPD, is a chemical compound that belongs to the class of xanthine derivatives. It has been extensively studied for its potential therapeutic applications in the field of medicine. DMHPD is a potent inhibitor of cyclic nucleotide phosphodiesterase (PDE), which is responsible for the hydrolysis of cyclic AMP (cAMP) and cyclic GMP (cGMP). Inhibition of PDE leads to an increase in the levels of cAMP and cGMP, which can have a wide range of biochemical and physiological effects.
作用機序
DMHPD acts as a potent inhibitor of 8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione, which is responsible for the hydrolysis of cAMP and cGMP. Inhibition of this compound leads to an increase in the levels of cAMP and cGMP, which can have a wide range of biochemical and physiological effects. DMHPD has been shown to selectively inhibit 8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione5 and 8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione9, which are predominantly expressed in the brain and vascular smooth muscle, respectively.
Biochemical and Physiological Effects:
DMHPD has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of cAMP and cGMP, which can lead to vasodilation, inhibition of platelet aggregation, and anti-inflammatory effects. DMHPD has also been shown to have anti-tumor effects by inhibiting the proliferation of cancer cells and inducing apoptosis.
実験室実験の利点と制限
DMHPD has several advantages for lab experiments. It is a potent and selective inhibitor of 8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione, which makes it a valuable tool for studying the role of this compound in various biological processes. DMHPD is also relatively stable and can be easily synthesized in large quantities. However, DMHPD has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. DMHPD also has a relatively short half-life in vivo, which can limit its effectiveness in certain applications.
将来の方向性
There are several future directions for the study of DMHPD. One potential application is in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. DMHPD has been shown to have neuroprotective effects in animal models of these diseases, and further studies are needed to determine its potential therapeutic value. Another potential application is in the treatment of cardiovascular diseases such as hypertension and heart failure. DMHPD has been shown to have vasodilatory and anti-thrombotic effects, and further studies are needed to determine its potential clinical value in these conditions. Finally, DMHPD may have potential applications in the field of oncology. Its anti-tumor effects make it a promising candidate for the development of new cancer therapies.
合成法
The synthesis of DMHPD involves the reaction of 1,3-dimethyluric acid with 7-bromohexan-1-ol in the presence of an appropriate base, followed by the reaction with 3,5-dimethylpiperidin-1-ylmethyl chloride. The final product is obtained by purification through recrystallization.
科学的研究の応用
DMHPD has been extensively studied for its potential therapeutic applications in the field of medicine. It has been shown to have anti-inflammatory, anti-tumor, anti-platelet, and anti-thrombotic effects. DMHPD has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
特性
CAS番号 |
851942-03-5 |
|---|---|
分子式 |
C21H35N5O2 |
分子量 |
389.544 |
IUPAC名 |
8-[(3,5-dimethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H35N5O2/c1-6-7-8-9-10-26-17(14-25-12-15(2)11-16(3)13-25)22-19-18(26)20(27)24(5)21(28)23(19)4/h15-16H,6-14H2,1-5H3 |
InChIキー |
PHAFAJDUHAYVBT-UHFFFAOYSA-N |
SMILES |
CCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CC(CC(C3)C)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



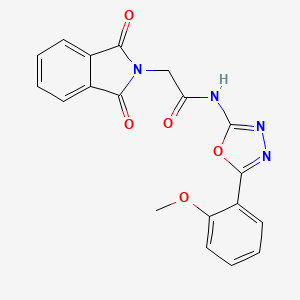
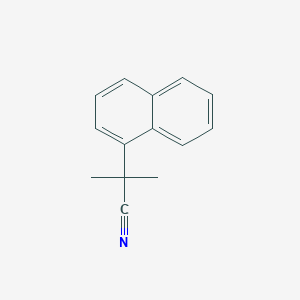

![1-{[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2525689.png)
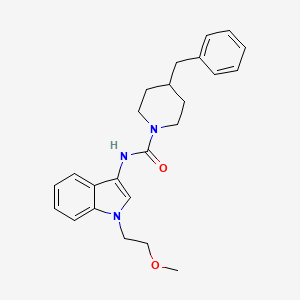
![6-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-phenylhexanamide](/img/structure/B2525694.png)
![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide](/img/structure/B2525695.png)
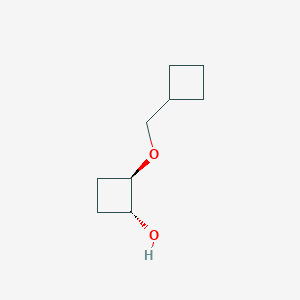
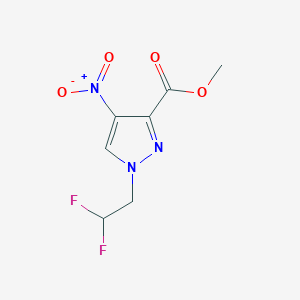
![N-([2,3'-bifuran]-5-ylmethyl)-2-chloro-6-fluorobenzamide](/img/structure/B2525700.png)
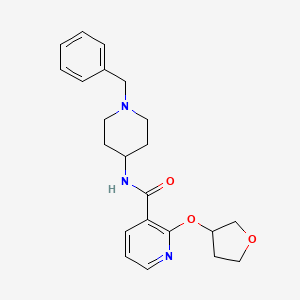
![2-(2-(4-(2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)ethyl)piperazin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2525704.png)
![8-(4-fluorophenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2525705.png)
![2-[(3R,4S)-3-Cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid](/img/structure/B2525706.png)